An In-Depth Technical Guide to the Chemical Properties and Structure of m-Fluoro-N-methyl-N-nitrosoaniline
An In-Depth Technical Guide to the Chemical Properties and Structure of m-Fluoro-N-methyl-N-nitrosoaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of m-fluoro-N-methyl-N-nitrosoaniline. While experimental data for this specific fluorinated derivative is limited, this document synthesizes information from its parent compound, N-methyl-N-nitrosoaniline, and established principles of physical organic chemistry to offer valuable insights for researchers in medicinal chemistry and drug development. The guide covers the compound's structural features, predicted physicochemical properties, a proposed synthetic pathway, and key chemical reactions. Furthermore, it addresses the toxicological considerations associated with N-nitroso compounds and outlines relevant analytical methodologies for their detection and characterization.
Introduction
N-nitroso compounds are a significant class of molecules that have garnered considerable attention due to their diverse chemical reactivity and biological activity.[1] Many N-nitroso compounds are recognized as potent carcinogens, primarily through their ability to act as alkylating agents of DNA after metabolic activation.[2] The introduction of a fluorine atom onto the aromatic ring of N-nitrosoanilines can significantly modulate their electronic properties, metabolic stability, and, consequently, their biological profile. This guide focuses on m-fluoro-N-methyl-N-nitrosoaniline, a compound of interest for its potential applications in medicinal chemistry and as a tool for studying the structure-activity relationships of N-nitroso compounds. Due to the scarcity of direct experimental data, this guide employs a combination of established knowledge of the parent compound, N-methyl-N-nitrosoaniline, and computational predictions to provide a thorough understanding of its chemical nature.
Molecular Structure and Physicochemical Properties
The structure of m-fluoro-N-methyl-N-nitrosoaniline is characterized by a benzene ring substituted with a fluorine atom at the meta position relative to an N-methyl-N-nitrosoamino group. The presence of the electron-withdrawing fluorine atom is expected to influence the electron density of the aromatic ring and the properties of the N-nitroso group.[3]
Structural Elucidation
The core structure of m-fluoro-N-methyl-N-nitrosoaniline is depicted below.
Caption: 2D structure of m-fluoro-N-methyl-N-nitrosoaniline.
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-methyl-N-nitrosoaniline and the predicted properties for its m-fluoro derivative. These predictions are based on computational models and the known effects of fluorine substitution on aromatic systems.[3][4]
| Property | N-methyl-N-nitrosoaniline | m-fluoro-N-methyl-N-nitrosoaniline (Predicted) |
| IUPAC Name | N-methyl-N-nitrosoaniline[5] | 3-fluoro-N-methyl-N-nitrosoaniline |
| CAS Number | 614-00-6[6] | Not available |
| Molecular Formula | C₇H₈N₂O[7] | C₇H₇FN₂O |
| Molecular Weight | 136.15 g/mol [7] | 154.14 g/mol |
| Appearance | Yellow oil or solid[8][9] | Predicted to be a yellow oil or solid |
| Melting Point | 12-15 °C[10] | Predicted to be slightly higher than the parent compound |
| Boiling Point | 135-137 °C at 13 mmHg[11] | Predicted to be similar to or slightly higher than the parent compound |
| Solubility | Soluble in organic solvents, limited solubility in water[6] | Predicted to have similar solubility |
| pKa (of the corresponding aniline) | 4.85 (for N-methylaniline) | Predicted to be lower due to the electron-withdrawing fluorine[12] |
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of m-fluoro-N-methyl-N-nitrosoaniline involves the nitrosation of the corresponding secondary amine, m-fluoro-N-methylaniline.[11][13][14] This precursor can be synthesized from commercially available starting materials.
Caption: Proposed two-step synthesis of m-fluoro-N-methyl-N-nitrosoaniline.
Experimental Protocol: Synthesis of m-fluoro-N-methyl-N-nitrosoaniline (Proposed)
-
Synthesis of m-fluoro-N-methylaniline:
-
To a solution of m-fluoroaniline in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate).
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether).
-
Purify the crude product by distillation under reduced pressure.
-
-
Nitrosation of m-fluoro-N-methylaniline:
-
Dissolve the purified m-fluoro-N-methylaniline in a mixture of hydrochloric acid and water, and cool the solution to 0-5°C in an ice bath.[11]
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 10°C.[11][13]
-
Stir the mixture for an additional hour at 0-5°C.
-
The product, m-fluoro-N-methyl-N-nitrosoaniline, will separate as an oil.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography on silica gel.
-
Key Chemical Reactions
N-nitrosoanilines exhibit characteristic reactivity, primarily centered around the N-nitroso group and the aromatic ring.
Under acidic conditions, N-nitrosoanilines can undergo the Fischer-Hepp rearrangement to form C-nitroso compounds.[15][16] For m-fluoro-N-methyl-N-nitrosoaniline, this would likely lead to the formation of 3-fluoro-4-nitroso-N-methylaniline as the major product, as the para position to the activating amino group is favored for electrophilic substitution.[15]
Caption: The Fischer-Hepp rearrangement of m-fluoro-N-methyl-N-nitrosoaniline.
The N-N bond in N-nitroso compounds can be cleaved under various conditions, a process known as denitrosation. This can occur photochemically or through chemical means, often in the presence of a denitrosating agent like hydrobromic acid in acetic acid.[1] This reaction regenerates the parent secondary amine, m-fluoro-N-methylaniline.
Spectroscopic and Analytical Characterization
| Spectroscopic Technique | Predicted Key Features for m-fluoro-N-methyl-N-nitrosoaniline |
| ¹H NMR | Aromatic protons in the range of 7.0-7.8 ppm with coupling patterns influenced by the fluorine and N-methyl-N-nitroso groups. A singlet for the N-methyl protons around 3.3 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. The N-methyl carbon will appear around 30-40 ppm. |
| ¹⁹F NMR | A singlet or a multiplet in the typical range for an aryl fluoride. |
| IR Spectroscopy | Characteristic N-N=O stretching vibration around 1450-1500 cm⁻¹. C-F stretching vibration around 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z 154. A prominent fragment corresponding to the loss of the NO group (M-30) at m/z 124. |
Analytical Methods for Detection:
The sensitive detection of N-nitroso compounds is crucial due to their potential toxicity. Common analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the separation and identification of volatile N-nitroso compounds.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for both volatile and non-volatile N-nitroso compounds and offers high sensitivity and selectivity.[6][7]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Can be used for quantification, though it may be less sensitive than MS-based methods.
Toxicological and Safety Considerations
N-nitroso compounds as a class are considered to be potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens.[2] The carcinogenicity of many N-nitrosamines is attributed to their metabolic activation by cytochrome P450 enzymes to form alkylating agents that can damage DNA.[2]
While specific toxicological data for m-fluoro-N-methyl-N-nitrosoaniline is not available, it should be handled with extreme caution as a potential carcinogen. The introduction of fluorine can sometimes alter the metabolic pathways and toxicity of a compound.
Handling and Safety Precautions:
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
m-Fluoro-N-methyl-N-nitrosoaniline represents an interesting target for further investigation in the fields of medicinal chemistry and toxicology. Although direct experimental data is currently lacking, this technical guide has provided a comprehensive overview of its predicted chemical properties, structure, and reactivity based on established chemical principles and data from related compounds. The proposed synthetic route and analytical methods offer a practical starting point for researchers interested in synthesizing and studying this molecule. As with all N-nitroso compounds, appropriate safety precautions must be strictly followed when handling this potentially carcinogenic substance. Further experimental and computational studies are warranted to fully elucidate the unique properties and biological activity of this fluorinated N-nitrosoaniline derivative.
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